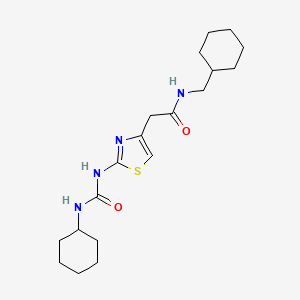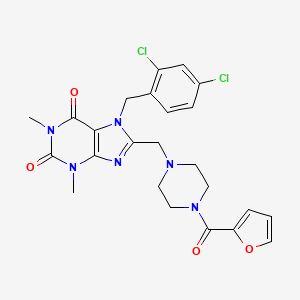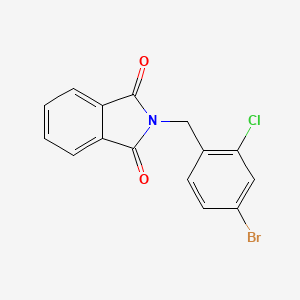![molecular formula C17H19NO5 B2467782 [2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate CAS No. 2361908-16-7](/img/structure/B2467782.png)
[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate, also known as OXE, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. OXE is a synthetic molecule that is structurally similar to naturally occurring compounds in the human body, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of [2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate is still being studied, but it is believed to work by interacting with specific receptors and enzymes in the body. This compound has been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes including cell survival, proliferation, and differentiation. This compound has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. In addition to its potential anticancer and neurobiological effects, this compound has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to improve glucose tolerance in animal models, suggesting that it may have potential as a treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying [2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate is that it is a synthetic molecule that can be easily synthesized in the lab, allowing for large-scale production and experimentation. However, one limitation of studying this compound is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several potential future directions for research on [2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate. One area of interest is the potential use of this compound as an anticancer agent, either alone or in combination with other drugs. Another area of interest is the potential use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of biomedical research.
Méthodes De Synthèse
The synthesis of [2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form 4-(ethoxycarbonyl)aminobenzoic acid. This intermediate is then reacted with prop-2-enoyl chloride to form 4-(prop-2-enoylamino)benzoic acid. Finally, the this compound molecule is formed by reacting the 4-(prop-2-enoylamino)benzoic acid with 4-hydroxytetrahydrofuran-2-one.
Applications De Recherche Scientifique
[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate has been studied for its potential applications in a variety of scientific fields, including drug discovery, cancer research, and neurobiology. One study found that this compound can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Another study showed that this compound can enhance the activity of certain neurotransmitters in the brain, indicating that it may have potential as a treatment for neurological disorders.
Propriétés
IUPAC Name |
[2-(oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-16(20)18-14-5-3-13(4-6-14)17(21)23-11-15(19)12-7-9-22-10-8-12/h2-6,12H,1,7-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCHOUOAGGVBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2467699.png)
![N-(3,4-dimethoxyphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2467700.png)



![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2467705.png)

![3-ethyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2467707.png)
![N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2467710.png)
![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467712.png)
![5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol](/img/structure/B2467713.png)
amino}methyl)benzoic acid](/img/structure/B2467714.png)
![6-(4-Ethylpiperazin-1-yl)-3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2467719.png)
![2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2467720.png)